2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
“2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide” is a complex organic compound that features a unique structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide” likely involves multiple steps, including the formation of the pentaazatricyclo structure, the introduction of the butoxyphenyl and methoxyphenyl groups, and the final acetamide formation. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to minimize costs and maximize efficiency. This might involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound “2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets or pathways.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which “2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide” exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pentaazatricyclo derivatives, as well as other acetamide derivatives with similar functional groups.
Uniqueness
What sets “2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[730
Properties
Molecular Formula |
C26H32N6O3S |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H32N6O3S/c1-3-4-15-35-21-9-5-18(6-10-21)22-16-23-25-28-29-26(31(25)13-14-32(23)30-22)36-17-24(33)27-19-7-11-20(34-2)12-8-19/h5-14,22-23,25,28,30H,3-4,15-17H2,1-2H3,(H,27,33) |
InChI Key |
PNHLNPJVHIMZBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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